2-(5-butyl-1,3,4-oxadiazol-2-yl)-1H-indole
Overview
Description
2-(5-butyl-1,3,4-oxadiazol-2-yl)-1H-indole is a heterocyclic compound that combines the structural features of both indole and oxadiazole moieties. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of the oxadiazole ring imparts unique electronic properties, making it a valuable scaffold for the development of new molecules with diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-butyl-1,3,4-oxadiazol-2-yl)-1H-indole typically involves the formation of the oxadiazole ring followed by its attachment to the indole moiety. One common method for synthesizing the oxadiazole ring is through the reaction of a hydrazide with an orthoester. For example, 5-butyl-1,3,4-oxadiazole can be synthesized by refluxing benzoic acid hydrazide with trimethyl orthovalerate in o-xylene . The resulting oxadiazole can then be coupled with an indole derivative under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of catalysts to enhance reaction rates. Additionally, purification techniques such as crystallization or chromatography would be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(5-butyl-1,3,4-oxadiazol-2-yl)-1H-indole can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Amines derived from the reduction of the oxadiazole ring.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
2-(5-butyl-1,3,4-oxadiazol-2-yl)-1H-indole has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Materials Science: The electronic properties of the oxadiazole ring make it useful in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules with desired properties.
Mechanism of Action
The mechanism of action of 2-(5-butyl-1,3,4-oxadiazol-2-yl)-1H-indole depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and selectivity. The indole moiety can also contribute to the compound’s overall pharmacophore, enhancing its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-aryl-5-butyl-1,3,4-oxadiazoles: These compounds share the oxadiazole ring but differ in the substituents attached to the ring.
5-butyl-1,3,4-oxadiazol-2-amine: This compound has an amine group instead of the indole moiety.
Uniqueness
2-(5-butyl-1,3,4-oxadiazol-2-yl)-1H-indole is unique due to the combination of the indole and oxadiazole rings, which imparts distinct electronic and steric properties. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research.
Properties
IUPAC Name |
2-butyl-5-(1H-indol-2-yl)-1,3,4-oxadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-2-3-8-13-16-17-14(18-13)12-9-10-6-4-5-7-11(10)15-12/h4-7,9,15H,2-3,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVJXRJXGNBVSMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.